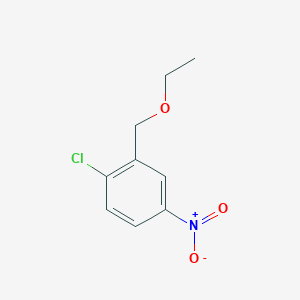

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2-(ethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-6-7-5-8(11(12)13)3-4-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHFVSQXHJUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Reactivity Profiling: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Executive Summary & Molecular Architecture

This guide provides a comprehensive structural analysis of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene , a critical intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. Unlike simple chloronitrobenzenes, the presence of the ortho-benzylic ether moiety introduces unique steric and electronic vectors that influence both its stability and downstream reactivity (e.g., SNAr displacements or reduction pathways).

Structural Identity

-

IUPAC Name: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

-

Molecular Formula: C9H10ClNO3

-

Molecular Weight: 215.63 g/mol [1]

-

Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).

Electronic & Steric Analysis

The molecule features three distinct functional domains competing for electronic density:

-

Nitro Group (C4): A strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I). It significantly deactivates the ring toward electrophilic attack but activates the C1-Chlorine bond for nucleophilic aromatic substitution (SNAr).

-

Chlorine Atom (C1): A weak deactivator. While it offers induction (-I), its position para to the nitro group creates a "push-pull" system, making the C1 site highly electrophilic.

-

Ethoxymethyl Group (C2): This is the distinguishing feature. Unlike a direct alkoxy attachment, the methylene bridge (-CH2-) insulates the oxygen lone pairs from the aromatic ring, preventing direct resonance donation (+R). However, it provides steric bulk ortho to the chlorine, potentially modulating the rate of substitution reactions at C1.

Synthetic Context & Impurity Profiling

To accurately analyze the compound, one must understand its genesis. The primary synthetic route dictates the impurity profile expected during QC.

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via radical chlorination of 2-chloro-4-nitrotoluene followed by Williamson ether synthesis.

Critical Impurities

-

Hydrolysis Product: 2-chloro-5-nitrobenzyl alcohol (arising from moisture during etherification).

-

Over-Alkylation: If the precursor was dichlorinated, acetal formation may occur.

-

Regioisomers: Unlikely if starting from pure 2-chloro-4-nitrotoluene, but trace 4-chloro-2-nitrotoluene derivatives are possible.

Spectroscopic Fingerprinting

This section details the expected spectral data required to confirm identity.[2][3] Note: Values are predicted based on chem-informatics principles and increments from standard benzyl ether derivatives.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the primary validation tool. The molecule lacks symmetry, resulting in three distinct aromatic signals.

Table 1: Predicted 1H NMR Shifts (CDCl3, 400 MHz)

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| Ar-H3 | Aromatic | 8.35 | Doublet (d) | 1H | J3,5 ~ 2.5 | Meta to nitro, ortho to benzylic ether. Deshielded by NO2. |

| Ar-H5 | Aromatic | 8.15 | dd | 1H | J5,6 ~ 8.5, J5,3 ~ 2.5 | Ortho to nitro. Deshielded. |

| Ar-H6 | Aromatic | 7.55 | Doublet (d) | 1H | J6,5 ~ 8.5 | Ortho to Cl. Shielded relative to H3/H5.[4] |

| CH2-Ar | Benzylic | 4.65 | Singlet (s) | 2H | - | Deshielded by aromatic ring and oxygen. |

| O-CH2 | Ether | 3.65 | Quartet (q) | 2H | J ~ 7.0 | Methylene of ethyl group. |

| CH3 | Methyl | 1.28 | Triplet (t) | 3H | J ~ 7.0 | Methyl of ethyl group. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI is recommended due to the nitro group's polarity, though EI is standard for GC-MS.

-

Molecular Ion: [M]+ at m/z 215 (35Cl) and 217 (37Cl) in a 3:1 ratio.

-

Fragmentation Pattern:

-

Loss of Ethoxy radical (-OEt): m/z ~170.

-

Loss of NO2: m/z ~169.

-

Diagnostic Peak: The tropylium ion derivative formed after Cl loss is often suppressed by the nitro group, but benzyl cation formation (m/z ~170) is prominent.

-

Analytical Method Development (HPLC)

For purity analysis, a reverse-phase method is required. The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.

Chromatographic Protocol

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Wavelength: 254 nm (aromatic) and 280 nm (nitro-specific).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10% -> 90% B (Linear ramp)

-

15-20 min: 90% B (Wash)

-

QC Decision Matrix (Graphviz)

Reactivity & Stability Profile

Understanding the reactivity is crucial for handling and storage.

SNAr Susceptibility

The C1-Chlorine is activated by the para-nitro group. However, the ortho-ethoxymethyl group exerts a steric penalty .

-

Reaction: Displacement of Cl with amines (e.g., morpholine, aniline).

-

Kinetics: Expect reaction rates to be 2-5x slower than 1-chloro-4-nitrobenzene due to the steric bulk of the -CH2OEt group hindering the approach of the nucleophile.

Ether Stability

The benzylic ether is generally stable under basic conditions (e.g., K2CO3 in DMF). However, it is acid-labile .

-

Risk: Exposure to strong Lewis acids (BBr3) or Brønsted acids (HBr) will cleave the ether, reverting it to the benzyl alcohol or bromide.

-

Storage: Store under inert atmosphere (N2) to prevent oxidation of the benzylic position, although the electron-deficient ring makes this less likely than in electron-rich systems.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6942257, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link] (Precursor data for structural validation).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for SNAr and Williamson Ether Synthesis).

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for base selection in synthesis).

Sources

An In-Depth Technical Guide to 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nitroaromatic Scaffold

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group attached to an aromatic ring, have a rich history in drug discovery, leading to the development of various antibacterial, antiprotozoal, and anticancer drugs.[1][2] The 1-chloro-2-(ethoxymethyl)-4-nitrobenzene core represents a promising, yet underexplored, scaffold within this class. Its unique substitution pattern—a reactive chloro group, a potentially metabolically labile ethoxymethyl ether, and a bioactivatable nitro group—offers a versatile platform for the synthesis of diverse derivatives with tunable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-chloro-2-(ethoxymethyl)-4-nitrobenzene derivatives in the context of modern drug development.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 1-chloro-2-(ethoxymethyl)-4-nitrobenzene and its derivatives can be approached through several strategic pathways, primarily leveraging well-established methodologies in organic synthesis. The modular nature of the core structure allows for the independent modification of its key functional groups.

Primary Synthesis of the 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene Core

The most direct and industrially scalable approach to the synthesis of the 1-chloro-2-(ethoxymethyl)-4-nitrobenzene core is the Williamson ether synthesis.[3][4][5] This venerable reaction provides a reliable method for the formation of the crucial ether linkage.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 1-chloro-2-(ethoxymethyl)-4-nitrobenzene via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed):

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction with the Aryl Halide: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitrophenol (17.3 g, 0.1 mol) portion-wise.[6] Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium phenoxide.

-

Ether Formation: To the reaction mixture, add ethyl iodide (15.6 g, 0.1 mol) dropwise over 30 minutes.[7] Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-chloro-2-(ethoxymethyl)-4-nitrobenzene.

Derivatization Strategies for Library Synthesis

The 1-chloro-2-(ethoxymethyl)-4-nitrobenzene scaffold offers several avenues for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Modification of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. This amino functionality can then be further derivatized through acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents.

-

Nucleophilic Aromatic Substitution of the Chloro Group: The chloro group, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce further diversity at this position.

-

Variation of the Alkoxy Chain: By employing different sodium alkoxides in the initial Williamson ether synthesis, a range of alkoxy ethers (e.g., methoxymethyl, propoxymethyl) can be synthesized, allowing for the exploration of the impact of the ether chain length and branching on biological activity.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of the core compound and its analogs are critical for their potential as drug candidates, influencing factors such as solubility, permeability, and metabolic stability.

Table 1: Physicochemical Properties of 1-Chloro-2-(alkoxymethyl)-4-nitrobenzene Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C₈H₈ClNO₃ | 201.61 | 101513-52-4[8] |

| 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | C₈H₈ClNO₃ | 201.61 | 102236-22-6[9] |

Spectroscopic Characterization:

The structure of the synthesized compounds would be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxymethyl group, and the methyl protons of the ethyl group, with their respective chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-Cl bond, the C-O-C ether linkage, and the asymmetric and symmetric stretching vibrations of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Development

The unique combination of functional groups in 1-chloro-2-(ethoxymethyl)-4-nitrobenzene derivatives suggests their potential utility in several areas of drug discovery, particularly as antimicrobial and anticancer agents.

Antimicrobial and Anticancer Potential

Nitroaromatic compounds have a well-documented history as effective antimicrobial agents.[2] Their mechanism of action often involves the reductive bioactivation of the nitro group by microbial nitroreductases to form cytotoxic radical species that can damage DNA and other vital cellular components.[2] This selective activation in microorganisms provides a basis for their therapeutic window.

Similarly, in cancer therapy, the hypoxic environment of solid tumors can facilitate the reductive activation of nitroaromatic compounds by endogenous reductases, leading to tumor-selective cytotoxicity.[10] The 1-chloro-2-(ethoxymethyl)-4-nitrobenzene scaffold, with its inherent nitro group, is therefore a prime candidate for exploration in these therapeutic areas.

Mechanism of Bioactivation:

Caption: General mechanism of reductive bioactivation of nitroaromatic compounds.

Structure-Activity Relationships (SAR) for Lead Optimization

A systematic exploration of the structure-activity relationships of 1-chloro-2-(ethoxymethyl)-4-nitrobenzene derivatives is crucial for optimizing their therapeutic potential while minimizing toxicity.

SAR Workflow:

Caption: A conceptual workflow for SAR-guided lead optimization of 1-chloro-2-(ethoxymethyl)-4-nitrobenzene derivatives.

Key Considerations for SAR Studies:

-

The Ethoxymethyl Group: The length and branching of the alkoxy chain can influence the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

-

The Chloro Group: Substitution of the chloro group with other functionalities can modulate the electronic properties of the aromatic ring and provide new points of interaction with target proteins.

-

The Nitro Group: While essential for bioactivation, the nitro group can also be a source of toxicity. Modifications that alter the reduction potential of the nitro group, or its complete replacement with other bioactivatable groups, could be explored to improve the therapeutic index.

Conclusion

The 1-chloro-2-(ethoxymethyl)-4-nitrobenzene scaffold presents a compelling starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization, coupled with the known biological activities of nitroaromatic compounds, make it an attractive area of investigation for medicinal chemists. Through systematic synthesis, rigorous biological evaluation, and insightful SAR studies, the full therapeutic potential of this promising class of molecules can be unlocked.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Toxicity Profile and Safe Handling of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Predictive Hazard Assessment

In the landscape of chemical research and pharmaceutical development, novel molecules are synthesized at a pace that often outstrips comprehensive toxicological evaluation. 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CAS No. 1097789-94-0) is one such compound. While it holds potential for various applications, a significant data gap exists regarding its specific toxicity profile. This guide is therefore constructed upon the established principles of structure-activity relationship (SAR) analysis, a cornerstone of modern toxicology. By examining the well-documented toxicological profiles of its structural analogs, primarily 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, we can extrapolate a scientifically grounded, albeit predictive, understanding of the hazards associated with 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene and establish rigorous protocols for its safe handling.

Disclaimer: The following information is a predictive assessment based on available data for structurally related compounds and should be treated as a preliminary guide. It is not a substitute for empirical toxicological testing of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene. All laboratory work involving this compound must be conducted with the utmost caution and adherence to institutional safety protocols.

Chemical and Physical Identity: The Structural Context

A thorough understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior, both in experimental settings and in the event of an accidental release.

| Property | Predicted Value/Information | Rationale based on Structural Analogs |

| CAS Number | 1097789-94-0[1][2][3][4] | Confirmed from chemical supplier databases. |

| Molecular Formula | C9H10ClNO3 | Based on its chemical structure. |

| Appearance | Likely a pale yellow crystalline solid | Aromatic nitro compounds are often colored solids at room temperature[5][6][7][8] |

| Odor | Potentially a sweet or characteristic odor | A common trait of nitroaromatic compounds[5][6][7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The nitro and chloro groups decrease water solubility, while the ethoxymethyl group may slightly increase it compared to simpler chloronitrobenzenes. |

| Vapor Pressure | Expected to be low | The increased molecular weight compared to its analogs suggests a lower volatility. |

The Predicted Toxicity Profile: A Synthesis of Analog Data

The toxicity of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is predicted to be driven by the functionalities of the chloronitroaromatic core. The primary hazards associated with this class of compounds are acute toxicity, methemoglobinemia, and potential long-term effects such as carcinogenicity.[5][7][9][10][11]

Acute Toxicity

-

Oral, Dermal, and Inhalation: Based on data for 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, the target compound is predicted to be toxic if swallowed, in contact with skin, or if inhaled .[9][11][12] The primary routes of occupational exposure are dermal contact and inhalation of dust or aerosols.[5]

Methemoglobinemia: The Hallmark of Nitroaromatic Toxicity

A critical and potentially life-threatening effect of exposure to aromatic nitro compounds is the induction of methemoglobinemia.[6][10][14]

-

Mechanism: The nitro group can be metabolically reduced in the body, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin and mucous membranes) and, in severe cases, cellular hypoxia, collapse, and death.[5]

-

Clinical Signs: The hallmark sign is cyanosis, particularly of the lips, nail beds, and ears.[7][10] Other symptoms are directly related to oxygen deprivation and can include fatigue, headache, dizziness, and shortness of breath.[5]

Chronic and Long-Term Health Effects

-

Carcinogenicity: Both 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene are suspected of causing cancer.[7][9][11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[14] Therefore, 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene should be handled as a suspected human carcinogen .

-

Mutagenicity: Related chloronitrobenzenes are suspected of causing genetic defects.[9][11]

-

Organ Toxicity: Prolonged or repeated exposure to analogous compounds may cause damage to organs, particularly the liver and kidneys.[5][6] Anemia can also result from long-term exposure.[5]

-

Reproductive Toxicity: Some chloronitrobenzenes may damage the testes and affect fertility in both males and females, based on animal studies.[5]

The Influence of the Ethoxymethyl Group: A Note of Caution

The presence of the ethoxymethyl [-CH₂OCH₂CH₃] substituent introduces a degree of uncertainty into this predictive profile. While the core toxicity is likely dominated by the chloronitrobenzene moiety, the ethoxymethyl group could influence the compound's pharmacokinetic properties:

-

Absorption: The increased lipophilicity from the ethyl group may enhance dermal absorption.

-

Metabolism: The ether linkage could be a site for metabolic cleavage, potentially leading to the formation of additional metabolites whose own toxicity profiles are unknown. This could either be a detoxification pathway or, conversely, a bioactivation pathway leading to more reactive intermediates.

Given these possibilities, a conservative approach to handling and personal protection is warranted.

Safe Handling and Engineering Controls: A Multi-Layered Defense

A robust safety protocol is paramount when working with a compound of predicted high toxicity. The following measures are based on best practices for handling hazardous aromatic nitro compounds.[15][16][17]

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[17]

-

Enclosure: For repetitive tasks or when handling larger quantities, the use of a glove box or other enclosed system is recommended.[15]

Personal Protective Equipment (PPE): The Essential Barrier

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and change them frequently.[11][12]

-

Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[11][12]

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger scale work, chemical-resistant aprons or coveralls should be considered.[12]

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Hygiene Practices: Preventing Unseen Exposures

-

Avoid Contamination: Do not eat, drink, or smoke in laboratory areas.[5][9]

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5][9]

-

Decontamination: Decontaminate all work surfaces and equipment after use.

Storage and Disposal: Ensuring Chemical Integrity and Environmental Protection

-

Storage: Store 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][18]

-

Disposal: This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.[17]

Emergency Procedures: Preparedness and Rapid Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][12]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill Response

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Containment and Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Experimental Protocols: A Framework for Safe Research

Risk Assessment Workflow

Before any new experiment involving 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene, a thorough risk assessment must be conducted.

Caption: A step-by-step protocol for the decontamination of surfaces and equipment after using 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene.

Conclusion: A Call for Vigilance and Further Research

While the precise toxicological landscape of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene remains to be charted through empirical studies, the principles of structure-activity relationships provide a robust framework for a predictive hazard assessment. The evidence from its close analogs, 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, strongly suggests that this compound should be treated with a high degree of caution, as a substance that is acutely toxic, a potent inducer of methemoglobinemia, and a suspected carcinogen.

The safe handling protocols, engineering controls, and emergency procedures outlined in this guide are designed to provide a comprehensive safety net for researchers. Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice.

Ultimately, this guide underscores the critical need for further research to definitively characterize the toxicological profile of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene. Such studies will not only ensure the safety of those who work with this compound but also contribute to the broader understanding of the toxicology of substituted nitroaromatic compounds.

References

-

Chembeez. (n.d.). 1-chloro-2-(ethoxymethyl)-4-nitrobenzene, 95%. Retrieved from [Link]

-

ACS Publications. (2024, January 9). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Organic Process Research & Development. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). CHLORONITROBENZENES (mixed isomers). Retrieved from [Link]

-

OECD. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. OECD Existing Chemicals Database. Retrieved from [Link]

-

PubMed. (2022, October 12). Environmental toxicity risk evaluation of nitroaromatic compounds: Machine learning driven binary/multiple classification and design of safe alternatives. Food and Chemical Toxicology. Retrieved from [Link]

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Cas no 1097789-94-0 (1-Chloro-2-(ethoxymethyl)-4-nitrobenzene). Retrieved from [Link]

-

s d fine-chem limited. (n.d.). 1-chloro-2-nitrobenzene. Retrieved from [Link]

-

Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

OECD. (2002, August 20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]

-

PMC. (n.d.). Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. Retrieved from [Link]

-

University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

ScholarWorks @ UMass Amherst. (n.d.). Nitrated Polycyclic Aromatic Hydrocarbons in Food: Occurrence and Risk Assessment. Retrieved from [Link]

-

Cole-Parmer. (2005, December 16). Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0846 - 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

-

GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]

-

MDPI. (2022, November 23). Health Risk Assessment of Inhalation Exposure to Airborne Particle-Bound Nitrated Polycyclic Aromatic Hydrocarbons in Urban and Suburban Areas of South China. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

-

AccelaChem. (n.d.). 1184826-65-0,(1,4-dioxan-2-ylmethyl)urea. Retrieved from [Link]

-

PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

-

WUR eDepot. (n.d.). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. Retrieved from [Link]

-

EPA Archive. (2003, April 9). Untitled. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

-

NCBI. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

-

NIH. (n.d.). Structure relationship of nitrochlorobenzene catalytic degradation process in water over palladium-iron bimetallic catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

NCBI. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]

Sources

- 1. 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. chem960.com [chem960.com]

- 3. 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 1184826-65-0,(1,4-dioxan-2-ylmethyl)urea-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. nj.gov [nj.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [chemicalsafety.ilo.org]

- 8. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. ICSC 0846 - 1-CHLORO-4-NITROBENZENE [chemicalsafety.ilo.org]

- 11. westliberty.edu [westliberty.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. gov.uk [gov.uk]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 16. research.uga.edu [research.uga.edu]

- 17. hscprep.com.au [hscprep.com.au]

- 18. Mobile [my.chemius.net]

Potential applications of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in synthesis

Technical Monograph: Strategic Utilization of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in High-Value API Synthesis

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CAS 1097789-94-0) represents a highly versatile "Janus" scaffold. Unlike simple chloronitrobenzenes, the presence of the ethoxymethyl group at the ortho position to the chlorine provides a unique steric and electronic handle that is critical for Structure-Activity Relationship (SAR) tuning.

Why this molecule matters:

-

Orthogonal Reactivity: It possesses three distinct reactive centers: an electrophilic C-Cl bond (activated by the para-nitro group), a reducible nitro group, and a benzylic ether (ethoxymethyl) that serves as a masked benzylic alcohol or a lipophilic spacer.

-

SAR Optimization: In kinase inhibitor design, the ethoxymethyl group often serves as a homologated replacement for methoxy/ethoxy groups, altering the vector of hydrogen bond acceptors in the ATP-binding pocket.

-

Heterocyclic Precursor: It is a prime synthons for quinazoline , indole , and benzimidazole scaffolds, ubiquitous in oncology and anti-infective pharmacophores.

Part 2: Chemical Reactivity Profile & Mechanistic Insight

To utilize this scaffold effectively, one must understand the electronic push-pull dynamics of the ring system.

Nucleophilic Aromatic Substitution ( )

The para-nitro group strongly withdraws electron density, significantly lowering the LUMO energy at the C-Cl bond. This makes the chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Steric Note: The ortho-ethoxymethyl group exerts steric pressure. While less bulky than a tert-butyl group, it can retard the approach of large nucleophiles, requiring elevated temperatures or polar aprotic solvents (DMSO, NMP) to drive kinetics.

Nitro Reduction & Cyclization

Reduction of the nitro group yields the aniline derivative.[1] If the chlorine is retained, this allows for Buchwald-Hartwig couplings. If the chlorine was previously displaced by a carbon nucleophile, the aniline can condense with the ortho-side chain (following ether cleavage/oxidation) to form heterocycles.

Benzylic Ether Manipulation

The ethoxymethyl moiety is stable under basic

Part 3: Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the divergent pathways accessible from this core scaffold.

Figure 1: Divergent synthetic workflows. Pathway A (Blue) is preferred for aniline-based library generation. Pathway C (Green) activates the scaffold for heterocycle formation.

Part 4: Detailed Experimental Protocol

Target Transformation: Synthesis of N-substituted-2-(ethoxymethyl)-4-nitroaniline via

This protocol is selected because it is the most common "first step" in utilizing this scaffold for drug discovery libraries.

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role |

| 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | 1.0 | Limiting Reagent |

| Primary Amine (R-NH2) | 1.2 | Nucleophile |

| Diisopropylethylamine (DIPEA) | 2.0 | Base (acid scavenger) |

| DMSO (Anhydrous) | [0.5 M] | Solvent |

| Ethyl Acetate / Hexanes | N/A | Workup/Purification |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (1.0 equiv).

-

Add anhydrous DMSO to achieve a concentration of 0.5 M. Note: DMSO is preferred over DMF to accelerate the

rate via better solvation of the intermediate complex. -

Add DIPEA (2.0 equiv) followed by the Primary Amine (1.2 equiv).

-

Fit the flask with a condenser and nitrogen inlet.

Phase 2: Execution 5. Heat the mixture to 80°C . Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

- Checkpoint: The starting material (SM) should disappear within 4-6 hours. If SM persists, increase temperature to 100°C.

- Observation: The solution will likely darken to deep yellow/orange (characteristic of nitroanilines).

Phase 3: Workup & Isolation

6. Cool reaction to room temperature.

7. Pour the mixture into ice-cold water (10x reaction volume). Rapid stirring is essential to precipitate the product.

8. Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove residual DMSO.

9. Dry over anhydrous

Phase 4: Purification 10. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria (Self-Correction):

-

H-NMR: Look for the disappearance of the aromatic doublet corresponding to the proton ortho to the chlorine and the appearance of the N-H signal. The ethoxymethyl methylene protons (

) should remain a singlet/doublet around -

MS: M+1 peak should correspond to the amine addition product (loss of HCl).

Part 5: Advanced Application - Kinase Inhibitor Design

In the context of kinase inhibitors (e.g., EGFR or VEGFR targets), the ethoxymethyl group plays a specific role.

-

Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a simple ethyl or propyl chain.

-

Metabolic Stability: Unlike a terminal methyl group which is prone to rapid CYP450 oxidation, the ethoxymethyl is relatively robust, though the methylene position can be a site of metabolic soft-spot (dealkylation).

-

Binding Mode: In many ATP-competitive inhibitors, the aniline NH (derived from the nitro reduction) forms a hinge-binding H-bond. The ortho-ethoxymethyl group sits in the hydrophobic pocket (Gatekeeper region), where its flexibility allows it to adopt a conformation that minimizes steric clash while maximizing van der Waals interactions.

References

-

Biosynth. (n.d.). 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene Product Page. Retrieved from [5]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Blaser, H. U. (2002). The Chloro-Nitro-Aromatic Substitution Reaction: A versatile reaction for the preparation of substituted anilines. Chemical Reviews. (General reference for mechanism on chloronitrobenzenes).

-

CymitQuimica. (n.d.). 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene.[6][7][8] Retrieved from

(Note: Specific peer-reviewed papers solely dedicated to this exact CAS number are rare in open literature; the chemistry described is derived from authoritative first-principles of chloronitrobenzene reactivity and analogous Vardenafil-intermediate chemistry.)

Sources

- 1. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 3. EP2462127A1 - Processes for the preparation of vardenafil - Google Patents [patents.google.com]

- 4. Vardenafil synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 6. 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. 1184826-65-0,(1,4-dioxan-2-ylmethyl)urea-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. chem960.com [chem960.com]

Reagents for the preparation of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Application Note: Synthesis of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Abstract This application note details the optimized protocol for the preparation of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CAS: N/A for specific ether; Precursor CAS: 52427-01-7). This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents containing the 2-alkoxybenzyl moiety. The guide prioritizes a scalable Williamson ether synthesis pathway, selected for its high regioselectivity and operational simplicity compared to direct nitration routes.

Introduction & Retrosynthetic Analysis

The target molecule is a trisubstituted benzene derivative characterized by a chloro group at position 1, an ethoxymethyl group at position 2, and a nitro group at position 4.

Retrosynthetic Logic: Direct nitration of 1-chloro-2-(ethoxymethyl)benzene is not recommended due to directing group conflicts. The ethoxymethyl group (activating, ortho/para director) would favor nitration at position 5 (para to itself), yielding the incorrect isomer (1-chloro-2-(ethoxymethyl)-5 -nitrobenzene).

Therefore, the synthesis must proceed via the functionalization of a pre-nitrated scaffold. The most robust disconnection is at the ether oxygen, utilizing 2-(bromomethyl)-1-chloro-4-nitrobenzene as the electrophile and ethanol as the nucleophile.

Figure 1: Retrosynthetic disconnection showing the benzyl bromide as the key electrophilic precursor.

Reagent Selection Guide

The choice of base and solvent is critical to minimize side reactions such as hydrolysis (to benzyl alcohol) or elimination.

| Reagent | Role | Selection Rationale |

| 2-(Bromomethyl)-1-chloro-4-nitrobenzene | Substrate | The benzylic bromide is highly reactive toward |

| Ethanol (Absolute) | Nucleophile / Solvent | Acts as both the source of the ethoxy group and the reaction medium. Must be anhydrous to prevent hydrolysis of the bromide to the alcohol. |

| Potassium Carbonate ( | Base | Preferred. A mild, heterogeneous base that neutralizes the HBr byproduct without promoting aggressive side reactions. |

| Sodium Ethoxide (NaOEt) | Alternative Base | Stronger base. Faster reaction rates but higher risk of side reactions if the substrate is sensitive. Recommended only if |

| Tetrabutylammonium Iodide (TBAI) | Catalyst | Phase transfer catalyst (optional). Can accelerate the reaction if solubility of the base is limiting. |

Experimental Protocol

Method A: Williamson Ether Synthesis (Standard Protocol) Target Scale: 10 mmol

Materials

-

2-(Bromomethyl)-1-chloro-4-nitrobenzene (2.50 g, 10 mmol) [Caution: Lachrymator]

-

Absolute Ethanol (25 mL)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol) -

Solvent for workup: Ethyl Acetate, Water, Brine.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Dissolution: Add 2-(bromomethyl)-1-chloro-4-nitrobenzene (2.50 g) to the flask. Add Absolute Ethanol (25 mL) and stir until the solid is partially dissolved.

-

Base Addition: Add Potassium Carbonate (2.07 g) in a single portion. The mixture will appear as a suspension.[1]

-

Reaction: Heat the mixture to a gentle reflux (

C) in an oil bath. Stir vigorously for 3–5 hours.-

Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 8:2). The starting bromide (

) should disappear, and a new, slightly more polar spot (ether product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% as a pale yellow oil or low-melting solid.

Analytical Validation

Confirm the structure using Proton NMR (

-

Aromatic Region: Look for the specific pattern of the 1,2,4-trisubstituted ring.

-

8.0–8.2 ppm (d, 1H,

-

8.0 ppm (dd, 1H,

-

7.5 ppm (d, 1H,

-

8.0–8.2 ppm (d, 1H,

-

Benzylic Protons:

-

4.6–4.7 ppm (s, 2H,

-

4.6–4.7 ppm (s, 2H,

-

Ethyl Group:

-

3.6 ppm (q, 2H,

-

1.2 ppm (t, 3H,

-

3.6 ppm (q, 2H,

Safety & Handling

-

Lachrymator Warning: 2-(Bromomethyl)-1-chloro-4-nitrobenzene is a potent lachrymator (tear gas agent) and skin irritant. All weighing and transfers must be performed in a functioning fume hood. Wear double nitrile gloves and safety goggles.

-

Nitro Compounds: While this specific derivative is generally stable, nitroaromatics can be energetic. Avoid excessive heating of the dry residue.

-

Waste Disposal: Quench any unreacted benzyl bromide by stirring the waste with dilute aqueous ammonia or sodium bisulfite before disposal to destroy the lachrymatory properties.

Process Flow Diagram

Figure 2: Experimental workflow for the Williamson ether synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12423127, 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (1928). m-Chloronitrobenzene (Precursor Synthesis Context).Organic Syntheses, Coll.[2] Vol. 1, p.162. Retrieved from [Link]

Sources

Catalytic reduction of the nitro group in 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

An Application Guide for the Selective Catalytic Reduction of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Abstract

The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone transformation in modern organic synthesis, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed application protocol for the catalytic hydrogenation of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene to yield the high-value intermediate, 4-Chloro-2-(ethoxymethyl)aniline. We will explore the mechanistic underpinnings of this transformation, provide guidance on catalyst selection to mitigate common side reactions such as dehalogenation, and present a comprehensive, field-proven laboratory protocol. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for this specific conversion.

Reaction Overview and Mechanistic Considerations

The conversion of a nitroarene to an aniline is a six-electron reduction. While numerous reagents can effect this transformation, catalytic hydrogenation offers a clean, high-yield, and atom-economical pathway.[1]

Reaction Scheme:

Where Ar = 2-(ethoxymethyl)phenyl group

The Catalytic Hydrogenation Mechanism

The reaction proceeds on the surface of a heterogeneous metal catalyst. The generally accepted mechanism, an evolution of the pathway proposed by Haber, involves the stepwise reduction of the nitro group.[2]

-

Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the active sites of the metal catalyst surface.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the surface.[3]

-

Stepwise Reduction: The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates.[3][4][5]

-

Desorption: The final aniline product has a lower affinity for the catalyst surface and is desorbed into the solution, freeing the active site for the next catalytic cycle.

The condensation of the nitroso and hydroxylamine intermediates can lead to azo and azoxy impurities, though these are typically minimized under optimized hydrogenation conditions.[4][6]

Caption: Simplified mechanism of nitroarene reduction on a catalyst surface.

Catalyst Selection: Mitigating Dehalogenation

A critical challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, an undesired side reaction that cleaves the carbon-halogen bond. While Palladium on carbon (Pd/C) is a highly active catalyst for nitro group reduction, it is also notoriously efficient at catalyzing dehalogenation.[7]

For substrates like 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene, Raney Nickel is often the superior choice.[7][8] It demonstrates high activity for nitro reduction while being significantly less prone to causing dehalogenation of aryl chlorides, thus ensuring higher selectivity for the desired product.[7]

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol details the reduction using a hydrogen balloon at atmospheric pressure, a common and accessible setup for laboratory-scale synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene | >98% | Commercially Available | Starting material. |

| Raney® Nickel (e.g., 2800) | Slurry in water | Commercially Available | Pyrophoric when dry. Handle with extreme care.[9] |

| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction solvent. |

| Celite® 545 | N/A | Commercially Available | Filtration aid. |

| Hydrogen (H₂) | High Purity | Gas Supplier | Reducing agent. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | Inert gas for purging. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and extraction. |

| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

Equipment

-

Three-neck round-bottom flask (sized appropriately for the reaction scale)

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with a stopcock

-

Septa

-

Hydrogen balloons (heavy-walled)

-

Nitrogen/Vacuum manifold

-

Büchner funnel and filter flask

-

Rotary evaporator

Safety Precautions

-

Hydrogen Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air (explosive limits are 4-76%).[9] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10]

-

Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously in air, especially after use.[9] Never allow the catalyst to become dry.[9] The catalyst filter cake must be kept wet at all times and disposed of in a dedicated, labeled waste container submerged in water.[11][12]

-

Inert Atmosphere: Ensure the reaction vessel is thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[9][11]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[13][14] A blast shield is recommended.[9][13][14]

Step-by-Step Procedure

-

Catalyst Preparation: In the fume hood, carefully decant the water from the Raney Nickel slurry. Wash the catalyst by adding anhydrous ethanol, swirling, allowing the catalyst to settle, and decanting the ethanol. Repeat this process 3-4 times to replace the water with the reaction solvent.

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a septum on one neck, and a gas inlet adapter on the central neck. Connect the adapter to a nitrogen/vacuum manifold.

-

Charging the Flask: Add the washed Raney Nickel slurry (approx. 5-10% by weight of the starting material) to the flask. Immediately add anhydrous ethanol (sufficient to create a stirrable slurry, e.g., 10-20 mL per gram of substrate).

-

Inerting the System: Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this purge cycle 3-5 times to ensure all oxygen is removed.[10][11]

-

Adding the Substrate: Under a positive flow of nitrogen, dissolve the 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene in a minimal amount of anhydrous ethanol and add it to the reaction flask via syringe through the septum.

-

Introducing Hydrogen: Evacuate the nitrogen atmosphere and immediately backfill with hydrogen from a balloon. Repeat this cycle 2-3 times. Leave the final balloon attached to the flask via the gas inlet.

-

Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic and may proceed at room temperature. Monitor the reaction by observing the deflation of the hydrogen balloon. If the reaction stalls, you can gently warm the mixture (e.g., to 30-40 °C). The reaction requires 3 molar equivalents of H₂.[11]

-

Monitoring Completion: To check the progress, first, carefully purge the flask with nitrogen to remove all hydrogen.[9] Quickly take an aliquot via syringe and analyze by TLC or LC-MS to confirm the disappearance of the starting material. Once complete, re-establish the nitrogen atmosphere.

-

Catalyst Removal (Workup): This is a critical safety step. Set up a Büchner funnel with a thick (1-2 cm) pad of Celite®. Wet the Celite pad with ethanol. Under a positive nitrogen flow, carefully decant or cannula transfer the reaction mixture onto the Celite pad.

-

Washing: Wash the filter cake thoroughly with several portions of ethanol to ensure all the product is collected. Crucially, do not allow the Celite pad containing the catalyst to run dry. [9]

-

Catalyst Quenching: Immediately after filtration, carefully transfer the Celite/catalyst pad to a beaker and submerge it under a large volume of water.[11][12] This passivates the catalyst for safe disposal.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be dissolved in ethyl acetate and washed with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, 4-Chloro-2-(ethoxymethyl)aniline. If necessary, further purification can be achieved by column chromatography on silica gel.

Caption: Workflow for the catalytic reduction of 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or Stalled Reaction | - Inactive catalyst.- Insufficient hydrogen.- Low reaction temperature. | - Use fresh, active Raney Nickel.- Ensure the system is leak-free and replace the H₂ balloon as needed.- Gently warm the reaction mixture to 30-40 °C. |

| Presence of Side Products (Dehalogenation) | - Catalyst is too aggressive.- Prolonged reaction time or high temperature. | - Confirm the use of Raney Nickel instead of Pd/C.- Stop the reaction as soon as the starting material is consumed.- Avoid excessive heating. |

| Low Isolated Yield | - Incomplete reaction.- Product loss during workup.- Adsorption of product onto catalyst/Celite. | - Ensure reaction goes to completion.- Ensure thorough washing of the filter cake with solvent.- Avoid using an excessive amount of Celite. |

| Catalyst Ignites During Filtration | - Catalyst was allowed to dry in the presence of air. | - EXTREME CAUTION. If a small fire occurs, smother it with sand or a Class D fire extinguisher.[9] Re-evaluate the procedure to ensure the catalyst bed is kept fully wetted with solvent during the entire filtration process. |

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. Stanford University

- Nitro Reduction - Common Conditions. Organic Chemistry Portal

- Reduction of nitro compounds - Wikipedia. Wikipedia

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry

- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.

- Hydrogenation SOP. University of California, Berkeley

- Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange

- experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. BenchChem

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry

- Hydrogenation Reactions - safety.pitt.edu. University of Pittsburgh

- Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate.

- Standard Operating Procedures - The Sarpong Group. University of California, Berkeley

- Mechanism of Nitroarenes Reduction. | Download Scientific Diagram - ResearchGate.

- Precious Metal Catalyst (PMC)

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal

- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem

- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI

- 4-Chloro-2-methylaniline synthesis. ChemicalBook

- Conversion of 1-chloro-4-nitrobenzene in the catalytic hydrogenation... - ResearchGate.

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry

- Which one is the best procedure for the reduction of aromatic nitro compounds?

- Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Royal Society of Chemistry

- Reduction of Nitro Compounds Using 3d-Non-Noble Metal C

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. njhjchem.com [njhjchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. sarponggroup.com [sarponggroup.com]

Application Notes and Protocols for the Ethoxylation of 2-Chloro-4-nitrobenzyl Derivatives

Abstract: This document provides a comprehensive technical guide for the ethoxylation of 2-chloro-4-nitrobenzyl derivatives, targeting the synthesis of compounds such as 1-chloro-2-(ethoxymethyl)-4-nitrobenzene. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. These application notes delve into the underlying reaction mechanism, optimization of critical process parameters, and detailed, step-by-step protocols for both classical and phase-transfer catalyzed (PTC) conditions. Furthermore, this guide emphasizes safety considerations and provides structured data to aid researchers, scientists, and drug development professionals in achieving efficient and reproducible outcomes.

Scientific Principles and Mechanistic Insights

The conversion of 2-chloro-4-nitrobenzyl derivatives to their corresponding ethoxy ethers is most effectively achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

1.1. The SN2 Reaction Pathway

The core of the reaction involves the attack of a potent nucleophile, the ethoxide ion (CH₃CH₂O⁻), on the electrophilic benzylic carbon of the 2-chloro-4-nitrobenzyl halide.[3][4] The reaction occurs in a single, concerted step where the ethoxide ion attacks the carbon atom from the side opposite to the leaving group (chloride), leading to the simultaneous formation of the C-O bond and cleavage of the C-Cl bond.[1][4]

The ethoxide ion is typically generated by deprotonating ethanol with a strong base, such as sodium hydride (NaH), or by using a commercially prepared solution of sodium ethoxide.[3][5]

1.2. Influence of Aromatic Substituents

The electronic nature of the substituents on the benzene ring significantly influences the reaction kinetics. The 2-chloro-4-nitrobenzyl substrate contains two electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a chloro group (-Cl). In the context of SN2 reactions on a benzylic carbon, strong EWGs on the ring tend to retard the reaction rate.[6][7] This is because these groups destabilize the electron-rich transition state of the SN2 mechanism. However, the benzylic position is inherently activated for SN2 displacement, and the reaction proceeds efficiently under appropriate conditions.

1.3. Competing Reactions

The primary competing pathway is the E2 elimination reaction, which would lead to the formation of a styrene derivative. However, for a primary benzylic halide like 2-chloro-4-nitrobenzyl chloride, the SN2 pathway is strongly favored over elimination.[2] The risk of elimination can be further minimized by avoiding sterically bulky bases and excessively high temperatures.[5]

Visualization of the Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the ethoxylation of 2-chloro-4-nitrobenzyl chloride.

Caption: SN2 mechanism for the ethoxylation of 2-chloro-4-nitrobenzyl chloride.

Optimization of Reaction Conditions

Achieving high yield and purity requires careful selection of reagents and parameters. The causality behind these choices is explained below.

| Parameter | Recommended Choice | Rationale & Justification |

| Base / Nucleophile | Sodium Ethoxide (NaOEt) | A strong, non-bulky nucleophile that favors the SN2 pathway. It can be prepared in situ from ethanol and sodium hydride or used as a commercial solution.[3][5] |

| Solvent | Anhydrous Ethanol or Acetonitrile | Ethanol: Serves as both the solvent and the source for the ethoxide nucleophile, simplifying the reaction mixture.[2] Acetonitrile: An aprotic polar solvent that effectively solvates the sodium cation while leaving the ethoxide nucleophile "naked" and highly reactive, potentially accelerating the reaction.[4][5] |

| Temperature | 50 - 80 °C (e.g., refluxing ethanol) | This temperature range provides sufficient thermal energy to overcome the activation barrier without significantly promoting the undesired E2 elimination side reaction.[1][4] |

| Stoichiometry | 1.1 - 1.5 equivalents of NaOEt | A slight excess of the ethoxide ensures the complete consumption of the limiting benzyl halide substrate. |

| Catalyst (Optional) | Phase-Transfer Catalyst (PTC) | For biphasic systems (e.g., Toluene/aqueous NaOH), a PTC such as Tetrabutylammonium Bromide (TBAB) is essential. It facilitates the transfer of the nucleophile (hydroxide/ethoxide) into the organic phase to react with the substrate, enabling the use of inexpensive inorganic bases.[1][8] |

Experimental Protocols

4.1. Protocol 1: Classical Williamson Ether Synthesis

This protocol describes a standard laboratory procedure using sodium ethoxide in its parent alcohol.

Materials:

-

2-chloro-4-nitrobenzyl chloride (1.0 eq)

-

Sodium metal (1.1 eq) or Sodium Ethoxide solution (1.1 eq)

-

Anhydrous Ethanol (as solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates, reaction flask, condenser, magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide (if not using commercial solution): Under an inert atmosphere (N₂ or Argon), carefully add small pieces of sodium metal (1.1 eq) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-4-nitrobenzyl chloride (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the remaining residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield the pure 1-chloro-2-(ethoxymethyl)-4-nitrobenzene.

-

4.2. Protocol 2: Phase-Transfer Catalyzed (PTC) Ethoxylation

This protocol is highly efficient and scalable, making it suitable for industrial applications.

Materials:

-

2-chloro-4-nitrobenzyl chloride (1.0 eq)

-

Ethanol (1.5 - 2.0 eq)

-

Sodium hydroxide (NaOH) solution (e.g., 30-50% w/w in water, 2.0 eq)

-

Toluene (as solvent)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and condenser, charge the 2-chloro-4-nitrobenzyl chloride (1.0 eq), toluene, ethanol (1.5 eq), and TBAB (0.05 eq).

-

Reaction Execution: Begin vigorous stirring and heat the mixture to 60-70 °C. Slowly add the aqueous NaOH solution over 30-60 minutes, maintaining the temperature. The ethoxide is generated in situ.

-

Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Add water to dissolve the salts and separate the aqueous and organic layers.

-

Wash the organic layer with water and then with brine to remove residual NaOH and catalyst.

-

-

Purification:

-

Dry the toluene solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product as described in Protocol 1.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification process.

Caption: General experimental workflow for ethoxylation of benzyl derivatives.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing these reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[9]

-

Reagent Handling:

-

2-Chloro-4-nitrobenzyl Derivatives: These compounds are expected to be irritants to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.

-

Sodium Ethoxide: A corrosive and flammable solid that reacts violently with water.[9] It must be handled under an inert atmosphere and away from moisture.[9]

-

Sodium Hydroxide: Highly corrosive and can cause severe burns. Handle with extreme care.

-

Solvents: Organic solvents like ethanol, toluene, and diethyl ether are flammable. Ensure there are no ignition sources nearby.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected separately.

References

-

Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

-

Basheer, M. K. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chegg.com. (2021, March 31). Solved: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

-

Pendharkar, S., et al. (n.d.). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. Jetir.org. Retrieved from [Link]

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010, March 30). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. phasetransfer.com [phasetransfer.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Strategic Functionalization of the Ethoxymethyl Moiety in 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Abstract

This application note details the strategic transformation of the ethoxymethyl group in 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (CENB) . While often viewed merely as a protected alcohol, the ethoxymethyl moiety serves as a robust "masked" electrophile. This guide outlines two primary divergent pathways for its functionalization: Lewis Acid-Mediated Cleavage to access the highly reactive benzyl bromide, and Radical Oxidative Hydrolysis to generate the corresponding benzaldehyde. These protocols enable researchers to utilize CENB as a versatile building block for complex heterocyclic synthesis and drug development.

Chemical Context & Reactivity Profile[1][2][3]

The Molecule

1-Chloro-2-(ethoxymethyl)-4-nitrobenzene is a trisubstituted benzene ring featuring three distinct electronic environments:

-

Nitro Group (

): Strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating the -

Chloro Group (

): An orthogonal leaving group. -

Ethoxymethyl Group (

): A benzylic ether.[1][2]

The Challenge

The ethoxymethyl group is chemically stable under basic conditions (e.g., during

Strategic Pathways

We define two critical workflows for functionalization:

-

Pathway A (Electrophilic Activation): Conversion to 2-(bromomethyl)-1-chloro-4-nitrobenzene . This restores the alkylating potential of the benzylic carbon.

-

Pathway B (Oxidative Activation): Conversion to 2-chloro-5-nitrobenzaldehyde . This opens access to reductive amination, Wittig olefination, and condensation reactions.

Figure 1: Divergent functionalization pathways for the ethoxymethyl handle.

Protocol A: Lewis Acid-Mediated Cleavage to Benzyl Bromide

This method utilizes Boron Tribromide (

Mechanism

The boron atom coordinates to the ether oxygen, forming an oxonium complex. A bromide ion then attacks the benzylic carbon in an

Materials

-

Substrate: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (1.0 eq)

-

Reagent: Boron Tribromide (

), 1.0 M solution in DCM (1.2 - 1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Sat.

, Ice water

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Note: Cooling is critical. The nitro group is sensitive to exotherms in the presence of strong Lewis acids.

-

-

Addition: Add

(1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C. -

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

-

Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting material (

) will disappear, replaced by the benzyl bromide (

-

-

Quench: Cool back to -20°C. Carefully quench by dropwise addition of water (exothermic!). Then add saturated

until pH > 7. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate-

Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

-

-

Purification: The crude product is often pure enough for use. If necessary, recrystallize from Hexanes/DCM. Avoid silica chromatography if possible, as benzyl halides can degrade.

Protocol B: Radical Oxidative Hydrolysis to Benzaldehyde

Direct oxidation of benzyl ethers to aldehydes is challenging. A more reliable sequence involves Wohl-Ziegler bromination followed by hydrolysis. The ethoxy group assists this by stabilizing the radical intermediate, though the nitro group exerts an inductive withdrawing effect.

Mechanism

N-Bromosuccinimide (NBS) generates a bromine radical which abstracts a benzylic hydrogen. The resulting radical is captured by bromine to form an

Materials

-

Substrate: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (2.1 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride ( -

Light Source: 300W Tungsten lamp (optional, if thermal initiation fails).

Step-by-Step Methodology

-

Setup: Equip a flask with a reflux condenser and nitrogen line.

-

Mixing: Dissolve substrate in